2-Ethyl-6-methylthiomorpholine
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Overview
Description
2-Ethyl-6-methylthiomorpholine is a heterocyclic organic compound that belongs to the class of thiomorpholines. Thiomorpholines are sulfur-containing analogs of morpholines, which are widely recognized for their applications in pharmaceuticals and agrochemicals. The presence of sulfur in the ring structure imparts unique chemical and biological properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylthiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-6-methylthiol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiomorpholine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine.
Substitution: Various substituted thiomorpholines depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-6-methylthiomorpholine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylthiomorpholine involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial or antifungal effects by inhibiting the growth and proliferation of microorganisms .
Comparison with Similar Compounds
- 2-Ethylthiomorpholine
- 6-Methylthiomorpholine
- 2-Methylthiomorpholine
Comparison: 2-Ethyl-6-methylthiomorpholine is unique due to the presence of both ethyl and methyl groups on the thiomorpholine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these substituents can enhance its solubility, stability, and overall effectiveness in various applications .
Properties
IUPAC Name |
2-ethyl-6-methylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMNJXDVPITQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(S1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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